![molecular formula C7H4ClN3O2 B1388518 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-80-7](/img/structure/B1388518.png)

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

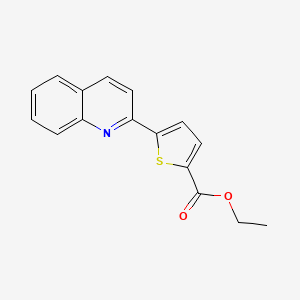

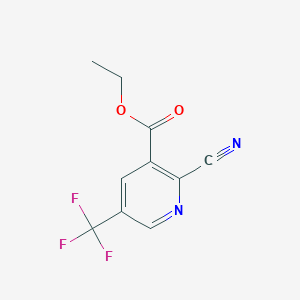

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis

The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core . This core is common in several Janus kinase (JAK) inhibitors .Chemical Reactions Analysis

The chlorination of carbonyl with phosphorus oxychloride is used to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .Applications De Recherche Scientifique

Synthesis of Derivatives

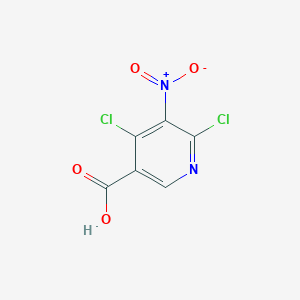

- Fungicidal Properties : Derivatives of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile and amines, exhibit fungicidal properties (Tumkevičius et al., 2000).

Chemical Properties and Structures

- Hydroxy Group Modification : The hydroxy group in pyrrolo[2,3-d]pyrimidines can undergo various modifications, such as methylation, acetylation, and tosylation (Kim & Santilli, 1969).

- Conformational Analysis : A study on 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine revealed specific conformational details, including the orientation of the N-glycosylic bond and the exocyclic C4'-C5' bond (Seela et al., 2006).

Synthesis of Novel Compounds

- Fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases : A series of 4-(het)aryl-pyrrolo[2,3-d]pyrimidines, lacking significant biological activity, demonstrated bright fluorescence, indicating potential applications in fluorescence studies (Sabat et al., 2016).

- Triarylation of Pyrrolopyrimidines : The synthesis of new pyrrolo[2,3-d]pyrimidines with aryl groups at various positions was achieved using microwave-promoted cross-coupling reactions, showcasing a method for creating structurally diverse compounds (Prieur et al., 2015).

Interaction Studies

- Reaction with Glycine Esters : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, under various conditions, led to derivatives of pyrrolo[2,3-d]pyrimidine, contributing to the understanding of reaction mechanisms and potential for synthesizing biologically active compounds (Zinchenko et al., 2018).

Crystallographic Analysis

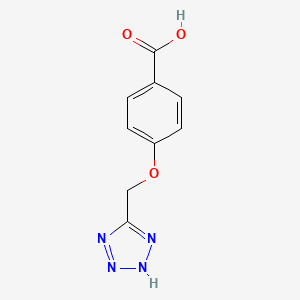

- Co-Crystals Involving Carboxylic Acids : Research on cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids provided insights into hydrogen bonding and the formation of supramolecular architectures (Rajam et al., 2018).

Novel Heterocyclic Systems

- Synthesis of Tetraazadibenzo[cd,f]-azulene : Palladium-catalyzed cross-coupling reactions involving methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate resulted in novel heterocyclic systems, highlighting the versatility of pyrrolo[2,3-d]pyrimidines in synthesizing complex molecular structures (Dodonova et al., 2010).

Synthesis of Disubstituted Derivatives

- 4-Substituted-7-Methylpyrrolo[2,3-d]pyrimidines : Studies on the reactions of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine led to the synthesis of various 4-substituted derivatives, contributing to the expansion of pyrrolopyrimidine chemistry (Hammer, 1966).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTZXTJRFVPNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671984 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid | |

CAS RN |

1016241-80-7 | |

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)